Cas no 82657-72-5 (1-(Bromomethyl)-2-phenoxybenzene)

1-(Bromomethyl)-2-phenoxybenzene structure
82657-72-5 structure
Productnaam:1-(Bromomethyl)-2-phenoxybenzene
CAS-nummer:82657-72-5
MF:C13H11OBr
MW:263.12984
MDL:MFCD01320513
CID:719586
PubChem ID:22675469

1-(Bromomethyl)-2-phenoxybenzene Chemische en fysische eigenschappen

Naam en identificatie

    • Benzene,1-(bromomethyl)-2-phenoxy-
    • 1-(Bromomethyl)-2-Phenoxybenzene
    • 2-Phenoxybenzyl bromide
    • 1-(bromothyl)-2-phenoxybenzene
    • 1-bromomethyl-2-phenoxybenzene
    • 2-bromomethylphenyl phenyl ether
    • phenoxybenzyl bromide
    • EN300-1870330
    • FT-0613277
    • MFCD01320513
    • 1-(2-(Bromomethyl)phenoxy)benzene
    • 1-(bromomethyl)-2-phenoxy-benzene
    • DTXSID301301668
    • 82657-72-5
    • YQRIQBOWLXRKKG-UHFFFAOYSA-N
    • AS-8687
    • SCHEMBL561362
    • 1-(Bromomethyl)-2-(phenyloxy)benzene
    • AKOS017342825
    • 1-Bromomethyl-2-phenoxy-benzene
    • DB-075860
    • 1-(Bromomethyl)-2-phenoxybenzene
    • MDL: MFCD01320513
    • Inchi: InChI=1S/C13H11BrO/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H,10H2
    • InChI-sleutel: YQRIQBOWLXRKKG-UHFFFAOYSA-N
    • LACHT: C1=CC=C(C=C1)OC2=CC=CC=C2CBr

Berekende eigenschappen

  • Exacte massa: 261.99900
  • Monoisotopische massa: 261.99933g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 3
  • Complexiteit: 177
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4
  • Topologisch pooloppervlak: 9.2Ų

Experimentele eigenschappen

  • Dichtheid: 1.388
  • Kookpunt: 317.158°C at 760 mmHg
  • Vlampunt: 125.004°C
  • Brekindex: 1.606
  • PSA: 9.23000
  • LogboekP: 4.37380

1-(Bromomethyl)-2-phenoxybenzene Beveiligingsinformatie

  • Gevaarverklaring: Irritant
  • Identificatie van gevaarlijk materiaal: Xi
  • Gevaarklasse:8

1-(Bromomethyl)-2-phenoxybenzene Douanegegevens

  • HS-CODE:2909309090
  • Douanegegevens:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1-(Bromomethyl)-2-phenoxybenzene Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Apollo Scientific
OR9248-250mg
2-Phenoxybenzyl bromide
82657-72-5
250mg
£98.00 2023-09-02
abcr
AB352915-1 g
2-Phenoxybenzyl bromide, 95%; .
82657-72-5 95%
1g
€221.00 2023-06-20
Enamine
EN300-1870330-0.05g
1-(bromomethyl)-2-phenoxybenzene
82657-72-5
0.05g
$131.0 2023-09-18
Enamine
EN300-1870330-0.1g
1-(bromomethyl)-2-phenoxybenzene
82657-72-5
0.1g
$138.0 2023-09-18
Enamine
EN300-1870330-1.0g
1-(bromomethyl)-2-phenoxybenzene
82657-72-5
1g
$642.0 2023-05-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1537199-1g
1-(Bromomethyl)-2-phenoxybenzene
82657-72-5 98%
1g
¥4224.00 2024-07-28
Key Organics Ltd
AS-8687-50MG
1-(bromomethyl)-2-phenoxybenzene
82657-72-5 >90%
50mg
£102.00 2025-02-09
abcr
AB352915-1g
2-Phenoxybenzyl bromide, 95%; .
82657-72-5 95%
1g
€409.00 2025-02-20
Enamine
EN300-1870330-10g
1-(bromomethyl)-2-phenoxybenzene
82657-72-5
10g
$671.0 2023-09-18
A2B Chem LLC
AH52278-250mg
1-(BROMOMETHYL)-2-PHENOXYBENZENE
82657-72-5 95%
250mg
$155.00 2024-04-19

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Amadis Chemical Company Limited
(CAS:82657-72-5)1-(Bromomethyl)-2-phenoxybenzene
A1179447
Zuiverheid:99%
Hoeveelheid:1g
Prijs ($):166.0